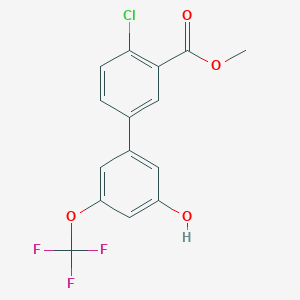
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is an important reagent used in a variety of scientific research applications. It is a synthetic derivative of phenol and has a unique combination of properties that make it ideal for use in a range of laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this important reagent.
Wissenschaftliche Forschungsanwendungen
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. It is also used as a reactant in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is not well understood. However, it is believed that the molecule acts as a Lewis base, forming a complex with an electron-rich metal ion. This complex then reacts with other molecules, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) are not well understood. However, it is believed that the molecule may interact with certain enzymes and proteins, leading to changes in their activity. In addition, the molecule may also interact with DNA and RNA, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, the molecule is relatively stable and can be stored for long periods of time without degradation. However, the molecule is highly toxic and should be handled with care. In addition, the molecule is highly reactive and can lead to unwanted side reactions.
Zukünftige Richtungen
Given the wide range of applications of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%), there are numerous potential future directions for research. These include further investigation into the biochemical and physiological effects of the molecule, as well as its use in the synthesis of novel compounds. In addition, research could be conducted into the use of the molecule as a catalyst for the synthesis of polymers and other materials. Finally, research could be conducted into the use of the molecule as a ligand in the synthesis of metal complexes.
Synthesemethoden
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is synthesized by the reaction of 3-methylsulfonylaminophenol with trifluoromethoxybenzene in the presence of a base. The reaction is typically performed in a polar solvent such as ethanol or methanol, at a temperature of around 80°C. The reaction typically yields a 95% pure product.
Eigenschaften
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4S/c1-23(20,21)18-11-4-2-3-9(5-11)10-6-12(19)8-13(7-10)22-14(15,16)17/h2-8,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJSMZULRGINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686755 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261896-31-4 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
